molecular formula C8H9Cl2N B108359 3,4-Dichlorophenethylamine CAS No. 21581-45-3

3,4-Dichlorophenethylamine

Cat. No.: B108359
CAS No.: 21581-45-3
M. Wt: 190.07 g/mol
InChI Key: MQPUAVYKVIHUJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichlorophenethylamine is an organic compound with the molecular formula C8H9Cl2N. It is a derivative of phenethylamine, where the phenyl ring is substituted with two chlorine atoms at the 3 and 4 positions. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dichlorophenethylamine can be synthesized through several methods. One common approach involves the reduction of 3,4-dichlorophenylacetonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs in an anhydrous ether solvent under reflux conditions .

Another method involves the catalytic hydrogenation of 3,4-dichlorophenylacetone in the presence of ammonia. This process uses a catalyst such as palladium on carbon (Pd/C) and occurs under hydrogen gas at elevated pressures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorophenethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

Pharmacology

3,4-Dichlorophenethylamine has been identified as a potent ligand for dopamine transporters, showing potential therapeutic effects in treating neurological disorders.

  • Mechanism of Action : The compound interacts with neurotransmitter systems, particularly dopamine pathways, influencing mood and behavior.
  • Case Study : Research indicated that this compound has a high affinity for the dopamine transporter, making it a candidate for further studies in psychostimulant effects and potential treatments for conditions such as ADHD and depression .

Medicinal Chemistry

This compound serves as a precursor in the synthesis of various pharmaceuticals.

  • Applications :
    • Used to develop new drugs targeting conditions related to neurotransmitter imbalances.
    • Explored for its role in synthesizing compounds with antibacterial properties.
  • Case Study : A study demonstrated its utility in synthesizing carbodithioate derivatives that exhibited significant antibacterial activity against Mycobacterium tuberculosis .

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex organic molecules.

  • Applications :
    • Acts as a building block for synthesizing specialty chemicals.
    • Employed in various organic reactions, including the Mitsunobu reaction.
  • Data Table: Synthesis Applications
Reaction TypeProduct FormedYield (%)Reference
Mitsunobu ReactionEthyl 2-arylazocarboxylates85
CarbamoylationCarbamate derivatives90
Reduction ReactionsAmine derivatives95

Biochemistry and Molecular Biology

Research has focused on the biochemical pathways influenced by this compound.

  • Biological Activity : Studies have shown that derivatives of this compound can inhibit key enzymes involved in disease processes.
  • Case Study : In vitro assays revealed that certain derivatives achieved up to 99% inhibition against pathogens like Plasmodium falciparum, indicating potential antimalarial properties .

Mechanism of Action

The mechanism of action of 3,4-Dichlorophenethylamine involves its interaction with various molecular targets. It can act as a ligand for certain receptors, influencing neurotransmitter pathways. The compound’s effects are mediated through its binding to specific proteins, altering their activity and leading to downstream biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorophenethylamine
  • 2-(2,3-Dichlorophenyl)ethanamine
  • 1-(2,4-Dichlorophenyl)ethanamine

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it valuable for targeted applications in research and industry .

Biological Activity

3,4-Dichlorophenethylamine (DCP) is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article delves into the biological activity of DCP, encompassing its mechanism of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₈H₉Cl₂N
  • Molecular Weight : 190.07 g/mol
  • Physical State : Clear liquid
  • Purity : ≥98% (by GC, titration analysis) .

DCP's biological activity is primarily attributed to its interaction with neurotransmitter systems. It is structurally similar to other psychoactive compounds and is investigated for its potential effects on dopamine and serotonin transporters.

Interaction with Protein Kinase CK2

Research indicates that DCP binds to the "αD-pocket" of Protein Kinase CK2, potentially modulating the enzyme's activity. This interaction suggests an allosteric mechanism where DCP may influence the binding of ATP or other substrates, affecting downstream signaling pathways .

Neurotransmitter Modulation

DCP has been studied for its effects on neurotransmitter systems, particularly dopamine and serotonin. Its structural similarity to amphetamines positions it as a potential modulator of these neurotransmitters:

  • Dopamine Transport : DCP exhibits inhibitory activity on dopamine transporters (DAT), with a Ki value indicating moderate binding affinity .
  • Serotonin Release : Similar compounds have shown significant effects on serotonin release, highlighting DCP's potential as a serotonin releasing agent .

Inhibitory Activity Against Plasmodium falciparum

A study evaluated the inhibitory activity of various dichloro-substituted compounds against Plasmodium falciparum dihydrofolate reductase (PfDHFR), a critical enzyme for malaria treatment. DCP was included in this series, showing promising inhibitory activity with Ki values ranging from 1.3 to 243 nM against wild-type strains . The data suggest that DCP's structural characteristics may enhance its efficacy against drug-resistant strains.

Structure-Activity Relationship (SAR)

The position of chlorine substituents on the phenyl ring significantly affects biological activity. The 3-position substitution has been favored in SAR studies, indicating that modifications can lead to enhanced potency against specific biological targets .

Summary of Biological Activities

Activity AreaObservations/Findings
Neurotransmitter Interaction Moderate inhibition of dopamine transporter; potential serotonin release modulation
Antimicrobial Activity Inhibitory effects on PfDHFR; promising against both wild-type and drug-resistant strains
Enzyme Modulation Allosteric modulation of Protein Kinase CK2

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for verifying the structural integrity of 3,4-dichlorophenethylamine in synthetic preparations?

To confirm structural integrity, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to validate aromatic proton environments and amine functional groups. High-resolution mass spectrometry (HRMS) should be used to confirm molecular weight (C₈H₉Cl₂N, MW: 172.09) . Purity assessment via HPLC with UV detection (e.g., 97% purity thresholds) is critical, as noted in commercial specifications . Always cross-reference spectral data with literature or databases like PubChem to resolve ambiguities.

Q. How should researchers safely handle and store this compound to comply with laboratory safety protocols?

Follow GHS guidelines: use fume hoods to avoid inhalation, wear nitrile gloves, and utilize chemical-resistant lab coats. Store in airtight containers under inert gas (e.g., nitrogen) to prevent degradation. Waste must be segregated and disposed via certified hazardous waste services, as improper handling risks environmental contamination . Note that this compound is classified as a controlled substance under drug legislation in some jurisdictions, requiring strict inventory documentation .

Advanced Research Questions

Q. What experimental approaches are used to study this compound’s role in allosteric modulation of neurotransmitter transporters?

In structural studies of dopamine transporters (dDAT), cryo-EM or X-ray crystallography can reveal conformational changes induced by this compound binding. For example, in the partially occluded dDAT state, Phe319 flipping constricts the allosteric site (AS), blocking outward-to-inward transitions . Use competitive radioligand binding assays (e.g., with [³H]dopamine) to quantify inhibition efficacy. Pair these with molecular dynamics simulations to model steric hindrance effects caused by bulky substituents .

Q. How can this compound be incorporated into bivalent kinase inhibitors, and what methodological steps ensure target specificity?

In CK2 inhibitor design (e.g., KN2), this compound serves as an anchor in the CK2α’ αD pocket. Covalently link it to ATP-site binders (e.g., TBI derivatives) via succinic acid bridges . Validate binding through:

  • Kinase selectivity profiling : Test against panels of 80+ kinases to identify off-target effects (e.g., KN2’s intermediate selectivity between CX-4945 and CAM4066) .
  • Cellular assays : Western blotting of downstream CK2 substrates (e.g., p21, Akt) confirms functional inhibition .
  • Structural validation : Co-crystallization with CK2α’ confirms binding geometry.

Q. How should researchers address contradictions in structural data between different ligand-bound states of this compound?

Contradictions (e.g., AS constriction vs. collapse in transporter structures) require multi-technique validation:

  • Mutagenesis studies : Replace residues like Phe319 to assess steric effects on AS dynamics .
  • Functional assays : Compare transport inhibition IC₅₀ values across wild-type and mutant transporters.
  • Complementary techniques : Pair cryo-EM data with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to probe conformational flexibility .

Q. Methodological Considerations

  • Synthesis optimization : While evidence lacks explicit synthesis routes, standard methods for phenethylamine derivatives (e.g., nucleophilic substitution of dichlorobenzene followed by reductive amination) should be optimized for yield and purity .
  • Regulatory compliance : Consult local controlled substance laws (e.g., UK Misuse of Drugs Act 1971) before procurement .

Properties

IUPAC Name

2-(3,4-dichlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPUAVYKVIHUJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276921
Record name 3,4-Dichlorophenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21581-45-3
Record name 3,4-Dichlorophenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dichlorophenethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 3,4-dichlorophenylacetonitrile (3.001 g, 16.13 mmol) in ethanol (33 mL) and 29% NH4OH (6.7 ml, 611.2 mg, 17.44 mmol) in the presence of Raney Ni (333 mg, 3.887 mmol) was stirred vigorously under H2 (1 atm) for 6 h. The reaction mixture was filtered through Celite then the filtrate was concentrated under reduced pressure to give 2-(3,4-dichlorophenyl)ethylamine (2.82 g, 92%) as a pale yellow oil. LC/MS ((10%-99% CH3CN (0.035% TFA)/H2O (0.05% TFA)), m/z: M+1 obs=190.3; tr=0.80 min.
Quantity
3.001 g
Type
reactant
Reaction Step One
Name
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Name
Quantity
333 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred suspension of sodium borohydride (10.17 g, 0.2688 mol) in anhydrous tetrahydrofuran (160 ml) under N2 at 0° C. was added a solution of trifluoroacetic acid (30.65 g, 20.71 ml, 0.2688 mol) in anhydrous tetrahydrofuran (25 ml) dropwise over 30 minutes. The mixture was stirred at 10° C. for 10 minutes. A solution of 2-(3,4-dichlorophenyl)acetonitrile (50 g, 0.268 mol) in anhydrous tetrahydrofuran (50 ml) was added dropwise over 30 minutes. The mixture was stirred at room temperature for 1 hour and then poured slowly onto 500 g of crushed ice. The mixture was extracted three times with dichloromethane (300 ml). The organic phases were combined, washed three times with aqueous saturated NaHCO3 (250 ml) and once with water (250 ml), dried over sodium sulfate and concentrated under reduced pressure to provide a yellow oil as the crude product (56 g). This crude product was dissolved in dichloromethane (560 ml, 10 ml/g) and extracted three times with 2 M HCl solution (300 ml). The combined aqueous layers were washed with dichloromethane (300 ml), basified to pH 10 by addition of 1 M NaOH at 0° C. then extracted three times with dichloromethane (500 ml). The combined organic phases containing the product were dried over sodium sulfate, filtered, and concentrated under reduced pressure to provide the desired 2-(3,4-dichlorophenyl)ethylamine free base as a light yellow oil (32.07 g, 62% yield).
Quantity
10.17 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
20.71 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
560 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Using an analogous procedure and workup as described in Example 15, 1,2-dichloro-4-(2-nitro-vinyl)-benzene (I-41a: 5.1 g, 23.831 mmol) in dry THF (51 mL) was reacted with LiBH4 (2.1 g, 95.327 mmol) and chloro trimethyl silane (20.71 g, 190.64 mmol) at 0° C. The resulting mixture was stirred at room temperature for 72 hours to afford 3.43 g of the crude product which was used in the next step without further purification.
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
20.71 g
Type
reactant
Reaction Step Two
Name
Quantity
51 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Methoxy-6-methylquinazoline
3,4-Dichlorophenethylamine
4-Methoxy-6-methylquinazoline
4-Methoxy-6-methylquinazoline
3,4-Dichlorophenethylamine
4-Methoxy-6-methylquinazoline
3,4-Dichlorophenethylamine
4-Methoxy-6-methylquinazoline
4-Methoxy-6-methylquinazoline
3,4-Dichlorophenethylamine
4-Methoxy-6-methylquinazoline
4-Methoxy-6-methylquinazoline
3,4-Dichlorophenethylamine
4-Methoxy-6-methylquinazoline
4-Methoxy-6-methylquinazoline
3,4-Dichlorophenethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.